N-(2,4-difluorophenyl)-3-oxobutanamide
Overview
Description
This typically includes the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
Specific Scientific Field
This application falls under the field of Crystallography and Chemical Sciences .
Summary of the Application
The compound “N-(2,4-difluorophenyl)-3-oxobutanamide” was synthesized and its crystal structure was analyzed .
Methods of Application or Experimental Procedures
The compound was synthesized using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. Crystals of the compound were grown from CH2Cl2 at room temperature .
Results or Outcomes
The crystal structure of the compound was determined using single-crystal X-ray diffraction methods. The compound is the second regular tri-fluorinated benzamide with the formula C13H8F3N1O1 to be reported .
2. Anticancer Implications
Specific Scientific Field
This application is in the field of Oncology and Pharmacology .
Summary of the Application
The compound “N-(2,4-difluorophenyl)-3-oxobutanamide” (also referred to as NSC765598) has potential anticancer implications .
Methods of Application or Experimental Procedures
The study used multi-computational tools and clinical databases to identify the potential drug target for NSC765598 and analyze the genetic profile and prognostic relevance of the targets in multiple cancers .
Results or Outcomes
The study found that mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 are druggable candidates for NSC765598, with consequent anticancer implications .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves potential applications and areas for further research.
For a specific compound, these analyses would typically involve a combination of laboratory experiments and computational methods, and the results would be published in scientific literature. Therefore, a comprehensive analysis would involve a thorough review of the relevant literature. Please note that not all compounds will have information available in all these areas. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-oxobutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c1-6(14)4-10(15)13-9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAPKPKZXWZLMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353224 | |
Record name | N-(2,4-difluorophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-oxobutanamide | |
CAS RN |
218930-20-2 | |
Record name | N-(2,4-difluorophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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